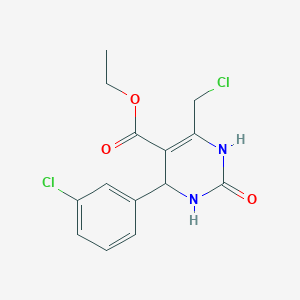

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H14Cl2N2O3 and its molecular weight is 329.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-4-3-5-9(16)6-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUSNIKTZRQLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

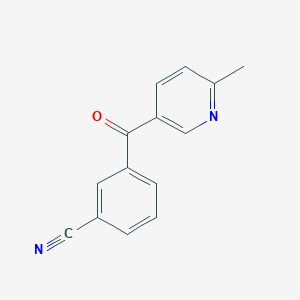

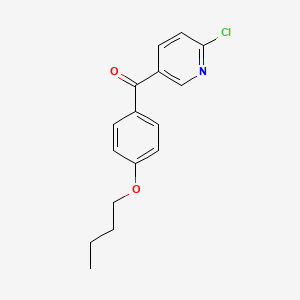

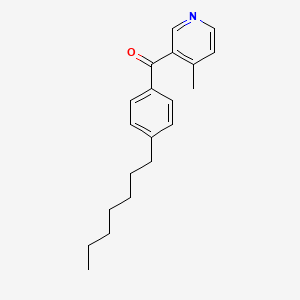

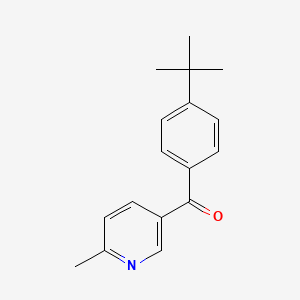

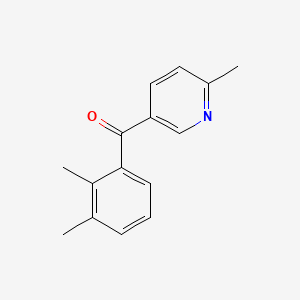

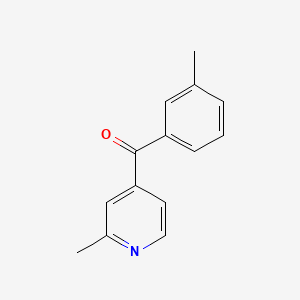

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to characterize Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and what structural information did they provide?

A1: The researchers utilized a combination of spectroscopic techniques, including FT-IR, FT-Raman, NMR (¹H and ¹³C), and UV-Vis spectroscopy, to elucidate the structural characteristics of this compound [].

- FT-IR and FT-Raman spectroscopy provided insights into the vibrational modes of the molecule, revealing information about the functional groups present and their bonding interactions [].

- NMR spectroscopy played a crucial role in determining the arrangement of carbon and hydrogen atoms within the molecule. The ¹H and ¹³C NMR chemical shift values, calculated using the Gauge Independent Atomic Orbital (GIAO) method, offered valuable information about the electronic environment surrounding each atom [].

- UV-Vis spectroscopy helped to understand the electronic transitions within the molecule, providing information about its light absorption properties and potential excited states [].

Q2: How did the researchers employ computational chemistry to study this compound?

A2: The research heavily relied on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to theoretically investigate this compound []. Key applications of computational chemistry included:

- Molecular Structure Optimization: DFT calculations were employed to determine the most stable three-dimensional conformation of the molecule. This optimized structure provided a basis for subsequent calculations and analysis [].

- Vibrational Frequency Analysis: The researchers calculated the theoretical vibrational frequencies of the molecule. By comparing these calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy, they could assign specific vibrational modes to observed peaks and confirm the accuracy of their theoretical model [].

- Natural Bond Orbital (NBO) Analysis: NBO analysis helped to investigate the molecule's stability by examining hyperconjugative interactions and charge delocalization patterns. This analysis provided insights into the electronic structure and bonding characteristics [].

- Molecular Docking: Utilizing the Glide module in the Schrödinger software suite, the researchers performed molecular docking studies. This technique allowed them to predict the potential binding modes and interactions of this compound with biological targets, offering a glimpse into its possible biological activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)